molecular formula C9H8N2O B122497 5-Amino-1H-indole-3-carbaldehyde CAS No. 148563-40-0

5-Amino-1H-indole-3-carbaldehyde

Cat. No.: B122497
CAS No.: 148563-40-0
M. Wt: 160.17 g/mol
InChI Key: YIOOFSXXAVASGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1H-indole-3-carbaldehyde is a high-value indole derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring both an aldehyde and an amino functional group on the indole scaffold, makes it an ideal precursor for generating molecular diversity through multicomponent reactions (MCRs) . MCRs are a powerful and efficient tool for constructing complex, pharmaceutically relevant scaffolds in a single step, and 1H-indole-3-carbaldehyde derivatives are recognized as essential precursors for these reactions . Research into analogous compounds, specifically 3-aryl-5-(1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-ones synthesized from 1H-indole-3-carbaldehyde, has demonstrated potent and broad-spectrum antimicrobial activity . These derivatives have shown superior efficacy compared to standard antibiotics like ampicillin against all tested bacteria, and remarkable activity against resistant strains such as MRSA . Furthermore, they exhibited significantly higher antifungal potency than reference drugs bifonazole and ketoconazole, suggesting that the 5-amino-1H-indole-3-carbaldehyde scaffold holds great promise for the development of novel anti-infective agents to address the growing problem of antimicrobial resistance . The compound's reactivity allows for its use in the synthesis of various heterocyclic systems, including pyrimidines and other fused structures, which are common cores in many biologically active molecules . As a key intermediate, 5-Amino-1H-indole-3-carbaldehyde is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-amino-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOOFSXXAVASGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Nitro-1H-indole-3-carbaldehyde

The reduction of 5-nitro-1H-indole-3-carbaldehyde represents the most direct route to the target compound. The nitro group’s electrophilic nature facilitates selective reduction to an amine under controlled conditions.

Formylation via Vilsmeier-Haack Reaction
The Vilsmeier reagent (phosphorus oxychloride in dimethylformamide) is employed to introduce the aldehyde group at the indole’s 3-position. Starting from 2-methylaniline derivatives, the reaction proceeds via cyclization and formylation. For example, 5-nitro-2-methylaniline undergoes Vilsmeier reagent treatment at 80–90°C to yield 5-nitro-1H-indole-3-carbaldehyde. Key spectral data for analogous compounds include:

  • 1H NMR (DMSO-d₆): δ 12.45 (1H, br s, NH), 9.93 (1H, s, CHO), 8.50–7.45 (aromatic protons).

  • 13C NMR (DMSO-d₆): δ 185.34 (CHO), 138.85–112.80 (aromatic carbons).

Nitration of Indole-3-carbaldehyde
Alternatively, nitration of indole-3-carbaldehyde introduces the nitro group at position 5. Using mixed acids (HNO₃/H₂SO₄) at 0–5°C, the reaction achieves regioselectivity due to the aldehyde’s electron-withdrawing effect.

Catalytic Hydrogenation of the Nitro Group

The nitro group in 5-nitro-1H-indole-3-carbaldehyde is reduced to an amine using hydrogen gas (1–3 atm) over palladium on carbon (Pd/C, 5–10 wt%) in ethanol or methanol. Reaction conditions (25–50°C, 6–12 hours) yield 5-amino-1H-indole-3-carbaldehyde with >85% purity.

Optimization Considerations

  • Solvent Choice: Methanol enhances solubility but may require longer reaction times.

  • Catalyst Loading: Higher Pd/C concentrations (10 wt%) reduce reaction time but increase cost.

  • Byproduct Mitigation: Excess hydrogen and controlled pH (neutral) minimize over-reduction to hydroxylamine derivatives.

Amination of Halogenated Precursors

Nucleophilic Aromatic Substitution (SNAr)

Halogenated indole-3-carbaldehydes, such as 5-bromo-1H-indole-3-carbaldehyde, undergo amination via SNAr. Ammonia (aqueous or gaseous) reacts with the bromide at elevated temperatures (120–150°C) in the presence of copper(I) iodide.

Example Protocol

  • Substrate: 5-bromo-1H-indole-3-carbaldehyde (1.0 equiv).

  • Reagents: NH₃ (7.0 M in methanol, 5.0 equiv), CuI (0.2 equiv).

  • Conditions: 130°C, 24 hours, sealed tube.

  • Yield: 60–70% after recrystallization.

Buchwald-Hartwig Amination

Transition-metal catalysis enables efficient coupling of aryl halides with amines. Using palladium(II) acetate and Xantphos as ligands, 5-bromo-1H-indole-3-carbaldehyde reacts with ammonia surrogates (e.g., benzophenone imine) to afford the amine after hydrolysis.

Key Advantages

  • Mild Conditions: Reactions proceed at 80–100°C.

  • Functional Group Tolerance: Compatible with aldehydes and heterocycles.

Direct Synthesis from Substituted Anilines

Vilsmeier Reaction of 5-Amino-2-methylaniline

Direct cyclization of 5-amino-2-methylaniline with Vilsmeier reagent bypasses post-synthetic modifications. However, the amino group’s nucleophilicity may interfere with the formylation step, necessitating protective strategies (e.g., Boc protection).

Protection-Deprotection Sequence

  • Boc Protection: Treat 5-amino-2-methylaniline with di-tert-butyl dicarbonate (Boc₂O) in THF.

  • Vilsmeier Formylation: React with POCl₃/DMF at 0–5°C, followed by reflux.

  • Deprotection: Remove Boc groups using HCl/dioxane.

Yield: 50–60% (over three steps).

Alternative Methods

Reductive Amination of 5-Oxo Derivatives

5-Oxo-1H-indole-3-carbaldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride. While less common, this method avoids halogenated intermediates.

Enzymatic Synthesis

Recent advances utilize transaminases to convert 5-keto-indole-3-carbaldehyde to the amine. This green chemistry approach remains experimental but offers potential for scalable production.

Comparative Analysis of Methods

Method Starting Material Yield (%) Reaction Time Cost
Nitro Reduction5-Nitro-indole-3-carbaldehyde85–906–12 hModerate
Buchwald-Hartwig5-Bromo-indole-3-carbaldehyde70–7524 hHigh
Direct Vilsmeier5-Amino-2-methylaniline50–6018 hLow

Key Findings

  • Nitro Reduction offers the highest yield and scalability but requires handling hazardous nitrating agents.

  • Buchwald-Hartwig is superior for functionalized substrates but incurs higher catalyst costs.

  • Direct Synthesis is cost-effective but limited by protective group chemistry.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 5-Amino-1H-indole-3-carboxylic acid.

    Reduction: 5-Amino-1H-indole-3-methanol.

    Substitution: Various amides or secondary amines depending on the substituents used.

Scientific Research Applications

5-Amino-1H-indole-3-carbaldehyde has numerous applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex indole derivatives, which are valuable in developing new materials and catalysts.

    Biology: The compound is used in studying enzyme interactions and as a building block for biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as an enzyme inhibitor or modulator, affecting cellular processes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Substituent Analysis

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number
5-Amino-1H-indole-3-carbaldehyde -NH₂ (5), -CHO (3) C₉H₈N₂O 160.18 Not explicitly provided
5-Chloro-1H-indole-3-carbaldehyde -Cl (5), -CHO (3) C₉H₆ClNO 179.61 827-01-0
5-Bromo-1H-indole-3-carbaldehyde -Br (5), -CHO (3) C₉H₆BrNO 224.06 Not explicitly provided
5-Methyl-1H-indole-3-carbaldehyde -CH₃ (5), -CHO (3) C₁₀H₉NO 159.19 52562-50-2
Indole-3-carboxaldehyde -CHO (3) C₉H₇NO 145.16 487-89-8
Indole-4-carboxaldehyde -CHO (4) C₉H₇NO 145.16 1074-86-8

Key Observations :

  • Electron Effects: The amino group (-NH₂) in 5-Amino-1H-indole-3-carbaldehyde is electron-donating, enhancing nucleophilic reactivity at the 3-position. In contrast, chloro (-Cl) and bromo (-Br) substituents are electron-withdrawing, reducing electron density and altering reaction pathways .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Trends Notable Stability Features
5-Amino-1H-indole-3-carbaldehyde Not reported High in polar solvents (DMSO, DMF) Sensitive to oxidation; requires inert storage
5-Chloro-1H-indole-3-carbaldehyde Not reported Moderate in ethanol, acetone Stable under anhydrous conditions
Indole-3-carboxaldehyde 193–198 Soluble in hot water, ethanol Hygroscopic; prone to dimerization
Indole-4-carboxaldehyde 140–146 Poor in water; soluble in DMSO Less reactive than 3-substituted analog

Research Findings :

  • Hydrogen Bonding : 5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone forms intermolecular hydrogen bonds via its -NH groups, influencing crystal packing and solubility .
  • Thermal Stability : Indole-3-carboxaldehyde’s higher melting point (193–198°C) compared to its 4-substituted analog (140–146°C) reflects stronger π-π stacking in the solid state .

Comparative Insights :

  • Biological Activity: Chloro and bromo derivatives exhibit enhanced antimicrobial and antitumor activity when complexed with metals, whereas the amino derivative is prioritized for kinase inhibition .
  • Synthetic Utility : Indole-3-carboxaldehyde’s reactivity in condensation reactions makes it a staple in alkaloid synthesis, while 5-substituted analogs are tailored for targeted drug discovery .

Biological Activity

5-Amino-1H-indole-3-carbaldehyde (AIAC) is an organic compound derived from the indole family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of AIAC, focusing on its mechanisms of action, therapeutic properties, and relevant case studies.

AIAC is characterized by the presence of an amino group and an aldehyde group attached to the indole ring. Its molecular formula is C9H8N2OC_9H_8N_2O with a molecular weight of 160.17 g/mol. The compound can be synthesized through the reduction of 5-nitro-1H-indole-3-carbaldehyde using reducing agents such as hydrogen in the presence of a palladium catalyst or iron powder in acetic acid.

The biological activity of AIAC is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : AIAC can act as an enzyme inhibitor, modulating cellular processes by forming covalent bonds with nucleophilic sites on proteins.
  • Hydrogen Bonding : The amino group allows for hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity towards biological targets.

Biological Activities

AIAC has been studied for several biological activities, including:

Anticancer Activity

Research has indicated that AIAC exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its efficacy against human liver cancer (HepG2), colon cancer (HT-29), and breast cancer (MCF-7) cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

AIAC has shown potential antimicrobial activity against a range of pathogens. It has been evaluated for its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects at micromolar concentrations .

Anti-inflammatory Effects

Studies suggest that AIAC may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This makes it a candidate for further exploration in treating inflammatory diseases .

Case Studies

  • Cytotoxic Evaluation : A study evaluated various indole derivatives, including AIAC, for their cytotoxic activity against multiple cancer cell lines using the MTT assay. Results indicated that AIAC had a notable IC50 value, highlighting its potential as a chemotherapeutic agent .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial activity of AIAC against clinical isolates. The compound exhibited a minimum inhibitory concentration (MIC) range that suggests significant antibacterial properties, warranting further development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of AIAC, it is beneficial to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
5-Nitro-1H-indole-3-carbaldehyde Contains a nitro groupLess versatile; limited bioactivity
1H-Indole-3-carbaldehyde Lacks amino groupReduced reactivity in biological systems
5-Bromo-1H-indole-3-carbaldehyde Contains a bromine substituentVaries in reactivity; specific applications

AIAC stands out due to its dual functionality, allowing it to participate in diverse chemical reactions and biological interactions.

Q & A

Q. What are the established synthetic routes for 5-Amino-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized for reproducibility?

Methodological Answer:

  • Core Synthesis : Start with indole-3-carbaldehyde derivatives. Introduce the amino group at the 5th position via nitration followed by reduction (e.g., using Pd/C and H₂) or direct amination. For example, iodination methods described for 6-Iodo-1H-indole-3-carbaldehyde (using iodine and oxidizing agents in dichloromethane/acetonitrile) can be adapted .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., acetonitrile for faster kinetics) and temperature (20–50°C) to balance yield and purity. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can structural characterization of 5-Amino-1H-indole-3-carbaldehyde be performed to confirm its identity?

Methodological Answer:

  • Spectroscopy : Use 1H^1H-NMR (δ 9.8–10.0 ppm for aldehyde proton; δ 6.5–7.5 ppm for indole protons) and 13C^{13}C-NMR (δ ~190 ppm for aldehyde carbon). IR spectroscopy confirms C=O stretch (~1680 cm⁻¹) and NH₂ vibrations (~3400 cm⁻¹) .
  • X-ray Crystallography : For definitive confirmation, grow single crystals in ethanol/water. Use SHELX software for refinement, leveraging hydrogen-bonding interactions (N–H⋯O) observed in isomorphous indole-carbaldehyde structures .

Q. What purification strategies are recommended for removing byproducts (e.g., unreacted amines) from synthesized 5-Amino-1H-indole-3-carbaldehyde?

Methodological Answer:

  • Chromatography : Use flash chromatography with gradient elution (hexane → ethyl acetate) to separate polar byproducts. For persistent impurities, employ reverse-phase HPLC (C18 column, methanol/water) .
  • Recrystallization : Dissolve crude product in hot ethanol, filter, and cool to −20°C. Repeat until HPLC purity exceeds 98% .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the hydrogen-bonding network of 5-Amino-1H-indole-3-carbaldehyde?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron X-ray diffraction (λ = 0.7–1.0 Å) to capture weak hydrogen bonds. Refine with SHELXL, incorporating anisotropic displacement parameters for non-H atoms .
  • Analysis : Compare with isomorphous structures (e.g., 5-Methyl-1H-indole-3-carbaldehyde) to identify conserved N–H⋯O interactions and C–H⋯π stacking. Resolve discrepancies via Hirshfeld surface analysis .

Q. How do functional group modifications (e.g., substituents at the 5-position) influence the compound’s biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 5-Hydroxy, 5-Bromo) and test against target enzymes (e.g., kinases). Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity.
  • Case Study : The diethylamino group in related indole derivatives enhances solubility and activity by facilitating H-bond donation .
Substituent Biological Activity Key Interaction
5-AminoAnticancer (kinase inhibition)NH₂ → ATP-binding site H-bonds
5-MethoxyAntimicrobialOCH₃ → Hydrophobic pocket
5-BromoAnti-inflammatoryBr → Halogen bonding with receptors

Q. How should researchers address contradictory data in solubility measurements (e.g., polar vs. nonpolar solvents)?

Methodological Answer:

  • Experimental Design : Use standardized protocols (e.g., shake-flask method at 25°C). Confirm solubility via UV-Vis spectroscopy (λ_max for indole derivatives: ~280 nm).
  • Data Reconciliation : Consider solvent polarity index (e.g., DMSO: 7.2; ethanol: 5.2) and protonation state (adjust pH with HCl/NaOH). Cross-validate with computational COSMO-RS models .

Q. What safety protocols are critical for handling 5-Amino-1H-indole-3-carbaldehyde in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Consult SDS for 5-Chloroindole-3-carbaldehyde analogs (similar toxicity profiles) .

Methodological Notes

  • Data Sources : Prioritize crystallographic data from SHELX-refined structures , synthetic protocols from PubChem-validated routes , and SAR insights from structurally related compounds .
  • Contradictions : Resolve conflicting solubility/reactivity data via controlled experiments (fixed pH, temperature) and meta-analyses of indole derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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